Decyl 4-aminobenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
decyl 4-aminobenzoate |
InChI |
InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-8-9-14-20-17(19)15-10-12-16(18)13-11-15/h10-13H,2-9,14,18H2,1H3 |
InChI Key |
PNLSIUIFFUBFFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Synthesis Methodologies and Derivatization Strategies for Decyl 4 Aminobenzoate
Conventional Synthetic Routes
Traditional methods for synthesizing Decyl 4-aminobenzoate (B8803810) rely on well-established organic reactions, primarily esterification and the reduction of a nitro-precursor.
The most direct method for synthesizing Decyl 4-aminobenzoate is the Fischer-Speier esterification of 4-aminobenzoic acid (PABA) with decyl alcohol (decan-1-ol). This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. chemguide.co.ukmasterorganicchemistry.comresearchgate.net
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.ukmasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of decyl alcohol. masterorganicchemistry.comresearchgate.net A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the final ester product. masterorganicchemistry.comresearchgate.net
The reaction is reversible and often slow, so to drive the equilibrium towards the product side, an excess of one reactant (usually the alcohol) is used, and the water produced is removed as it forms. chemguide.co.ukmasterorganicchemistry.com The reaction mixture is typically heated under reflux for a significant period to achieve a satisfactory yield. chemguide.co.ukresearchgate.net For the synthesis of a similar compound, benzocaine (ethyl 4-aminobenzoate), a reflux time of 60-75 minutes is suggested. researchgate.net
An alternative to direct esterification is transesterification, where an existing ester, such as ethyl 4-aminobenzoate, reacts with decyl alcohol in the presence of a suitable catalyst to form this compound and ethanol. google.comgoogle.com This equilibrium reaction can be driven to completion by removing the lower-boiling alcohol by-product through distillation. google.comgoogle.com
Table 1: Reaction Parameters for Fischer Esterification
| Parameter | Description | Source |
|---|---|---|
| Reactants | 4-Aminobenzoic Acid, Decyl Alcohol | chemguide.co.ukmasterorganicchemistry.com |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄), Dry Hydrogen Chloride (HCl) | chemguide.co.ukmasterorganicchemistry.com |
| Conditions | Heating under reflux | chemguide.co.ukresearchgate.net |
| Key Feature | Reversible reaction; requires removal of water to maximize yield | chemguide.co.ukmasterorganicchemistry.com |
An alternative, two-step pathway involves the synthesis and subsequent reduction of a nitro-containing intermediate. The first step is the esterification of 4-nitrobenzoic acid with decyl alcohol to produce Decyl 4-nitrobenzoate. chemsrc.comchemeo.com This reaction proceeds similarly to the Fischer esterification described above.
The second step is the reduction of the nitro group (-NO₂) on the Decyl 4-nitrobenzoate molecule to an amino group (-NH₂). This is a common and crucial transformation in the synthesis of aromatic amines. orgsyn.org A variety of reducing agents can be employed for this purpose.
Catalytic hydrogenation is a highly effective method, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as platinum oxide, palladium on carbon, or Raney nickel. orgsyn.orgorgsyn.org For the reduction of ethyl p-nitrobenzoate, a similar substrate, platinum oxide catalyst is used with hydrogen gas in an ethanol solvent. orgsyn.org
Alternatively, metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl), are classic reagents for this reduction. orgsyn.orgsciencemadness.org Other systems like indium metal in the presence of ammonium chloride have also been shown to selectively reduce aromatic nitro compounds without affecting other functional groups like the ester. orgsyn.org
Table 2: Common Methods for Nitro Group Reduction
| Method | Reagents | Key Features | Source |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Platinum Oxide (PtO₂) or Palladium on Carbon (Pd/C) | Convenient for laboratory scale, requires specialized apparatus | orgsyn.orgorgsyn.org |
| Metal/Acid Reduction | Tin (Sn) and HCl, Iron (Fe) and HCl | Classic, cost-effective method | orgsyn.orgsciencemadness.org |
Green Chemistry Approaches in this compound Synthesis
In response to the environmental impact of traditional chemical synthesis, green chemistry principles are being applied to produce aminobenzoates and their derivatives. mdpi.comresearchgate.net These methods aim to reduce waste, use less toxic substances, and improve energy efficiency.
Green approaches to synthesis focus on replacing hazardous reagents and solvents with safer alternatives. For esterification, strong mineral acids like sulfuric acid can be replaced with solid acid catalysts, which are easier to handle and can often be recovered and reused. Biosynthesis methods, using microorganisms or enzymes, represent a sustainable alternative to petroleum-based chemical production for the aminobenzoic acid precursor itself. mdpi.comresearchgate.net
The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, has been explored as an environmentally benign medium for synthesizing α-aminophosphine derivatives, showcasing their potential as alternative reaction media. Similarly, developing solvent-free reaction conditions is a key goal of green chemistry, reducing the large amounts of volatile organic compounds typically used. stanford.edu
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for process intensification in line with green chemistry principles. ksu.edu.sa The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. beilstein-journals.org
This energy input can significantly accelerate reaction rates, leading to higher yields in shorter times and often under milder conditions than conventional methods. ksu.edu.sa Ultrasound has been successfully used to assist in the synthesis of esters and amines. For example, the esterification of carboxylic acids has been shown to be efficient using an acid catalyst in an ultrasonic bath. This technique can enhance the synthesis of this compound by potentially reducing reaction times and energy consumption compared to traditional refluxing. The enzymatic synthesis of another long-chain ester, decyl oleate, was significantly intensified by the application of ultrasound, achieving a 97.14% yield in just 25 minutes in a solvent-free system. nih.gov
Table 3: Comparison of Conventional vs. Ultrasonic-Assisted Esterification
| Feature | Conventional Heating (Reflux) | Ultrasonic-Assisted Method | Source |
|---|---|---|---|
| Energy Input | Bulk heating of the reaction mixture | Localized high energy via acoustic cavitation | researchgate.netbeilstein-journals.org |
| Reaction Time | Often several hours | Significantly shorter (minutes to hours) | ksu.edu.sanih.gov |
| Reaction Conditions | High bulk temperatures | Can often be performed at lower bulk temperatures |
| Yield | Variable | Often high to excellent | ksu.edu.sanih.gov |
Advanced Derivatization for Functional Material Precursors
The this compound molecule possesses two key features for further chemical modification: the nucleophilic amino group and the long lipophilic decyl chain. These characteristics make it a useful building block, or precursor, for creating more complex molecules with specific functions.
The aromatic amino group is a versatile functional handle. It can undergo a wide range of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which have been investigated for antimicrobial and cytotoxic properties. mdpi.com
Derivatization of aminobenzoate esters is a common strategy for enhancing the analytical detection of other molecules. For instance, 4-aminobenzoic acid 2-(diethylamino)ethyl ester and ethyl 4-aminobenzoate (ABEE) have been used as derivatizing agents to improve the sensitivity of detecting oligosaccharides and glycosaminoglycans in mass spectrometry and HPLC, respectively. nih.govnih.govacs.org This highlights the utility of the aminobenzoate scaffold in creating functional tags for bioanalysis. The presence of the ten-carbon decyl chain imparts significant lipophilicity, suggesting that derivatives of this compound could be designed for applications in liquid crystals, functional polymers, or as components in drug delivery systems where solubility in nonpolar environments is required.
Synthesis of Complex Derivatives via Coupling Reactions
The aromatic amino group of this compound provides a reactive site for various C-N and C-C bond-forming coupling reactions, enabling the synthesis of a wide array of complex derivatives. While specific examples detailing the use of this compound in coupling reactions are not extensively documented, the reactivity of the closely related 4-aminobenzoic acid (PABA) and its other esters serves as a blueprint for its potential transformations.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could be employed to couple this compound with aryl halides or triflates. This would result in the formation of N-aryl derivatives, effectively transforming the primary amine into a secondary diarylamine. Similarly, copper-catalyzed Ullmann-type reactions represent another viable strategy for N-arylation.
Furthermore, the amino group can be converted into other functionalities that are amenable to coupling reactions. For instance, diazotization of the amino group followed by a Sandmeyer or Heck reaction would allow for the introduction of various substituents onto the aromatic ring. The synthesis of diverse derivatives of 2-, 3-, and 4-aminobenzoic acids has been demonstrated by reacting them with different aromatic halides, such as benzoyl chloride and bromobenzenesulfonyl chloride, showcasing the utility of the aminobenzoate scaffold in building complex molecules. researchgate.net
Table 1: Examples of Coupling Reactions on the Aminobenzoate Scaffold This table is based on derivatives of 4-aminobenzoic acid (PABA) and serves as an illustrative guide for potential reactions with this compound.
| Reactant 1 | Reactant 2 | Reaction Type | Resulting Structure Type |
|---|---|---|---|
| 4-Aminobenzoic acid | Isophthaloyl dichloride | Acylation (Amide Coupling) | N,N'-disubstituted dibenzoic acid researchgate.net |
| 4-Aminobenzoic acid | Benzyl chloride | N-Alkylation | N-benzyl aminobenzoic acid derivative researchgate.net |
| 4-Aminobenzoic acid | Bromobenzenesulfonyl chloride | Sulfonamide Coupling | N-benzenesulfonyl aminobenzoic acid derivative researchgate.net |
Quaternization of Aminobenzoate Esters
The primary amino group of this compound can be alkylated to form secondary, tertiary, and ultimately, quaternary ammonium salts. This process, known as quaternization when a quaternary ammonium salt is the final product, involves the reaction of the amine with alkylating agents, such as alkyl halides.
The synthesis of N-alkyl derivatives of 4-aminobenzoic acid has been achieved using various alkylating agents in the presence of a base like potassium carbonate. tandfonline.com This general methodology can be applied to this compound. The reaction would proceed stepwise:
N-Alkylation: Reaction with one equivalent of an alkyl halide (e.g., methyl iodide) would yield the secondary amine, decyl 4-(methylamino)benzoate.
Di-N-Alkylation: A second equivalent of the alkyl halide would produce the tertiary amine, decyl 4-(dimethylamino)benzoate.
Quaternization: The addition of a third equivalent of the alkylating agent to the tertiary amine would result in the formation of the quaternary ammonium salt, such as decyl 4-(trimethylammonio)benzoate iodide.
The resulting quaternary ammonium compounds possess a permanent positive charge, which significantly alters their physical properties, such as increasing their water solubility and conferring surfactant or antimicrobial properties. The specific conditions for the quaternization reaction, including the choice of solvent and temperature, depend on the reactivity of the alkylating agent and the aminobenzoate ester. epo.org
Table 2: Hypothetical Quaternization Pathway for this compound
| Starting Material | Reagent | Product Type | Example Product Name |
|---|---|---|---|
| This compound | Methyl Iodide (1 eq.) | Secondary Amine | Decyl 4-(methylamino)benzoate |
| Decyl 4-(methylamino)benzoate | Methyl Iodide (1 eq.) | Tertiary Amine | Decyl 4-(dimethylamino)benzoate |
| Decyl 4-(dimethylamino)benzoate | Methyl Iodide (1 eq.) | Quaternary Ammonium Salt | Decyl 4-(trimethylammonio)benzoate iodide |
Formation of Heterocyclic Compounds from Aminobenzoate Building Blocks
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The amino and ester groups can participate in cyclization reactions to form rings containing nitrogen and other heteroatoms. Research on ethyl 4-aminobenzoate has demonstrated a clear pathway for creating complex heterocyclic systems, a strategy that is directly applicable to its decyl analogue. researchgate.net
A common initial step is the conversion of the ester to a hydrazide. By reacting this compound with hydrazine hydrate, 4-aminobenzohydrazide is formed, with decanol as the leaving group. researchgate.netnih.gov This hydrazide is a key intermediate with two nucleophilic nitrogen centers.
The 4-aminobenzohydrazide can then be used to construct various heterocycles:
Pyrazoles: Reaction of the hydrazide with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, leads to the formation of pyrazole derivatives. researchgate.net
Schiff Bases and Oxazolidinones: The primary aromatic amino group can be condensed with aldehydes to form Schiff bases (imines). researchgate.netguilan.ac.ir These Schiff bases can then undergo further cyclization reactions. For example, reaction with glycine can yield oxazolidinone structures. guilan.ac.ir
Azo Compounds: The amino group can be diazotized and coupled with activated aromatic compounds (like salicylaldehyde) to form azo compounds, which can then be further elaborated into other heterocyclic systems. researchgate.net
This versatility allows for the incorporation of the aminobenzoate motif into a wide range of heterocyclic frameworks, which is of significant interest in medicinal chemistry and materials science.
Table 3: Heterocyclic Synthesis Starting from an Alkyl 4-Aminobenzoate Based on the reaction scheme for Ethyl 4-aminobenzoate. researchgate.net
| Intermediate | Reagent(s) | Resulting Heterocyclic Core |
|---|---|---|
| 4-Aminobenzohydrazide | Ethyl acetoacetate | Pyrazole |
| 4-Aminobenzohydrazide | Salicylaldehyde (after diazotization) | Azo-substituted phenyl |
| Azo compound intermediate | Amines (e.g., 3-nitroaniline) | Schiff Base |
Theoretical and Computational Chemistry Studies of Decyl 4 Aminobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to map out the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. acs.org For molecules like Decyl 4-aminobenzoate (B8803810), DFT calculations, often using hybrid functionals like B3LYP, can accurately predict a range of properties. acs.org
Key applications and findings from DFT studies on related aminobenzoate structures include:
Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This provides the foundational structure for all other calculations.
Vibrational Frequencies: Calculation of theoretical infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.
Thermodynamic Properties: Prediction of properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability and reaction energetics of the molecule.
Table 1: Representative DFT-Calculated Parameters for Aminobenzoate Derivatives Note: This table is illustrative, based on typical findings for similar molecules, as specific DFT data for Decyl 4-aminobenzoate is not available in the cited literature.
| Parameter | Typical Calculated Value Range | Significance |
| Dipole Moment (Debye) | 3.0 - 5.0 D | Indicates the overall polarity of the molecule. |
| C=O Bond Length (Å) | 1.20 - 1.23 Å | Characterizes the carbonyl group of the ester. |
| C-N Bond Length (Å) | 1.38 - 1.42 Å | Reflects the connection of the amino group to the ring. |
| N-H Bond Length (Å) | ~1.01 Å | Typical length for an amine N-H bond. |
Data is synthesized from general chemical knowledge and DFT studies on related compounds.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For a molecule like this compound, FMO analysis reveals:
HOMO: The HOMO is typically localized over the aminobenzoate ring, particularly the amino group and the phenyl ring, which are electron-rich. This suggests that this part of the molecule is the primary site for electrophilic attack.
LUMO: The LUMO is generally distributed over the carbonyl group of the ester and the aromatic ring. This region is electron-deficient and represents the most likely site for nucleophilic attack.
HOMO-LUMO Gap (ΔE): A smaller energy gap implies that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. DFT calculations provide quantitative values for these energy levels.
Table 2: Frontier Molecular Orbital Energies (Illustrative) Note: The values are representative for aromatic amines and esters and are not specific to this compound.
| Orbital | Energy (eV) (Illustrative) | Implication |
| HOMO | -5.5 to -6.5 eV | Energy of the outermost, electron-donating orbital. |
| LUMO | -1.0 to -2.0 eV | Energy of the lowest, electron-accepting orbital. |
| ΔE (Gap) | 3.5 to 5.5 eV | Indicator of chemical reactivity and stability. |
Data is synthesized from general chemical knowledge and FMO studies on related compounds.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential: red typically signifies negative potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles).
For this compound, an MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl group and, to a lesser extent, the nitrogen atom of the amino group. These are the sites most susceptible to electrophilic and hydrogen-bond donor interactions.
Positive Potential (Blue): Located around the hydrogen atoms of the amino group and potentially the hydrogens on the aromatic ring. These areas are prone to interaction with nucleophiles.
Neutral Potential (Green): The long decyl chain would primarily show a neutral potential, indicating its nonpolar, hydrophobic character.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying electron delocalization and charge transfer between different parts of a molecule.
Key insights from NBO analysis on a molecule like this compound would include:
Charge Distribution: Calculation of the natural atomic charges on each atom, offering a more refined view of charge distribution than Mulliken population analysis.
Hybridization: Determination of the hybridization of atomic orbitals that form specific bonds (e.g., sp², sp³).
Intramolecular Interactions: The most significant contribution of NBO analysis is the quantification of hyperconjugative interactions. This is measured by the second-order perturbation energy, E(2), which indicates the stabilization energy from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. For instance, it can quantify the delocalization of the nitrogen lone pair (donor) into the antibonding π* orbitals of the aromatic ring (acceptor), which is a key feature of the electronic structure of anilines.
Table 3: Significant NBO Interactions (Illustrative Example for an Aminobenzoate Moiety)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) | Interaction Type |
| LP (1) N | π* (C-C) of Phenyl Ring | > 40.0 | Strong π-conjugation (resonance) |
| LP (2) O (carbonyl) | σ* (C-O) of Ester | ~ 25.0 | n -> σ* hyperconjugation, influences ester conformation |
| σ (C-H) of Phenyl Ring | π* (C-C) of Phenyl Ring | ~ 2.0 - 5.0 | C-H -> π* hyperconjugation |
LP = Lone Pair. Data is based on typical values for similar functional groups.
Molecular Modeling and Dynamics
While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations explore how a molecule interacts with its environment, particularly with biological macromolecules.
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, like this compound) when it binds to a second molecule (a receptor, typically a protein). The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their steric and energetic compatibility. acs.org
A typical molecular docking study involving this compound would proceed as follows:
Preparation: The 3D structures of both this compound (ligand) and the target protein (receptor) are prepared. This includes optimizing the ligand's geometry and preparing the protein structure (e.g., adding hydrogen atoms, assigning charges).
Docking: Using software like AutoDock, the ligand is placed into the defined binding site of the receptor. A scoring function calculates the binding energy (or a related score) for numerous poses.
Analysis: The results are analyzed to identify the most favorable binding poses. The analysis focuses on the binding energy, which indicates the strength of the interaction, and the specific intermolecular interactions formed.
Key interactions that would be analyzed include:
Hydrogen Bonds: Between the amino group (donor) or carbonyl oxygen (acceptor) of this compound and polar amino acid residues in the receptor.
Hydrophobic Interactions: Involving the long decyl chain and nonpolar residues (e.g., leucine, valine, phenylalanine) in the binding pocket.
π-π Stacking: Between the aromatic ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.
The binding energy, typically expressed in kcal/mol, provides a quantitative estimate of the ligand's affinity for the receptor. A more negative value indicates a stronger, more favorable interaction.
Conformational Dynamics and Force Field Parametrization
The study of the conformational dynamics of this compound is crucial for understanding its interactions in a biological system. Molecular dynamics (MD) simulations provide a powerful tool to explore the molecule's structural and kinetic features. The accuracy of these simulations is highly dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system.
Force field parametrization for a molecule like this compound involves a systematic process to define parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. This process often relies on quantum mechanics (QM) calculations to provide accurate reference data. A common approach involves geometry optimization and the calculation of the electrostatic potential (ESP) at a given level of theory, such as Density Functional Theory (DFT).
Several well-established force fields are commonly used for small organic molecules, each with its own set of parameters and functional forms. The choice of force field can significantly impact the simulation results.
| Force Field | Key Features |
| GAFF2 (General Amber Force Field 2) | Designed for broad coverage of organic molecules and is compatible with the AMBER simulation package. |
| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | A versatile force field with extensive parameters for proteins, lipids, and nucleic acids, with general parameters available for small molecules. |
| OPLS (Optimized Potentials for Liquid Simulations) | Developed with a focus on accurately reproducing the properties of liquids and has been extended to a wide range of organic molecules. |
| AMBER (Assisted Model Building with Energy Refinement) | A widely used force field, particularly for biomolecular simulations, with parameters for proteins and nucleic acids. nih.gov |
For this compound, the parametrization process would typically involve generating atomic partial charges using a method like the Restrained Electrostatic Potential (RESP) fit, which is known to produce high-quality charges for MD simulations. nih.gov The dihedral angle parameters, which govern the rotational barriers around bonds, are also critical for accurately representing the molecule's flexibility, especially the long decyl chain. These parameters are often fitted to match the energy profiles obtained from QM scans of relevant dihedral angles. nih.gov
The accurate parametrization of the 1-4 interactions (interactions between atoms separated by three bonds) is a known challenge in force field development. arxiv.org Traditional approaches often use a scaling factor for non-bonded interactions, but newer methods aim to model these interactions more accurately using bonded coupling terms to improve the description of molecular geometries and forces. arxiv.org
Predictive Computational Methodologies in Chemical Design
Predictive computational methodologies, often falling under the umbrella of computer-aided drug design (CADD), play a pivotal role in the design of new chemical entities based on a lead compound like this compound. nih.gov These methods can be broadly categorized as structure-based and ligand-based approaches.
Structure-Based Design: If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, structure-based methods can be employed. These techniques include:
Molecular Docking: Predicts the preferred orientation of a molecule when bound to a target. This can be used to design derivatives of this compound with improved binding affinity.
Pharmacophore Modeling: Identifies the essential three-dimensional arrangement of functional groups responsible for biological activity. This model can then be used to screen virtual libraries for new compounds with similar features.
Ligand-Based Design: In the absence of a known target structure, ligand-based methods can be utilized. These approaches rely on the information from a set of known active molecules:
Quantitative Structure-Activity Relationship (QSAR): Develops a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This can be used to predict the activity of newly designed analogs of this compound.
Molecular Similarity and Fingerprinting: Compares the structural and chemical features of a new molecule to those of known active compounds.
The application of these predictive methodologies allows for a more rational and efficient approach to chemical design, reducing the time and cost associated with the synthesis and testing of new compounds. nih.gov
| Predictive Methodology | Application in Chemical Design |
| Molecular Docking | Optimization of ligand-target interactions. |
| Pharmacophore Modeling | Identification of key chemical features for activity. |
| QSAR | Prediction of biological activity for novel compounds. |
Theoretical Solubility Calculations
The solubility of a compound is a critical physicochemical property that influences its behavior in various applications. Theoretical calculations can provide valuable insights into the solubility of this compound in different solvents. The solution process can be conceptually divided into two steps: the melting of the solid solute and the mixing of the molten solute with the solvent. nih.gov
The ideal solubility of a compound can be calculated from its heat of fusion and melting point. nih.gov The deviation from ideal behavior is described by the activity coefficient, which accounts for the interactions between the solute and the solvent molecules.
Thermodynamic properties of solution, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of solution, can be determined from the variation of solubility with temperature. nih.govresearchgate.net These parameters provide information about the driving forces of the dissolution process. For homologous series like the alkyl p-aminobenzoates, these thermodynamic values often show systematic trends with the length of the alkyl chain. researchgate.net
Computational models can be used to predict these thermodynamic properties. For instance, the enthalpy of solution can be calculated as the difference between the enthalpy of the solute in solution and in the solid state. The Gibbs free energy of solution determines the spontaneity of the dissolution process.
The following table illustrates the type of thermodynamic data that can be obtained from theoretical solubility studies, based on experimental data for related alkyl p-aminobenzoates.
| Thermodynamic Parameter | Description |
| Enthalpy of Solution (ΔH) | The heat absorbed or released during dissolution at constant pressure. A positive value indicates an endothermic process. |
| Entropy of Solution (ΔS) | The change in randomness or disorder during dissolution. A positive value indicates an increase in disorder. |
| Gibbs Free Energy of Solution (ΔG) | Determines the spontaneity of the dissolution process. A negative value indicates a spontaneous process. |
Reactivity and Reaction Pathways of Decyl 4 Aminobenzoate
Oxidative Transformations for Functional Group Introduction
The chemical structure of decyl 4-aminobenzoate (B8803810) offers several sites for oxidative transformations, which can be utilized to introduce new functional groups and modify the molecule's properties. The primary sites for oxidation are the amino group and the aromatic ring.
The amino group (-NH2) is susceptible to oxidation, which can lead to the formation of nitroso (-N=O), nitro (-NO2), or azoxy (-N=N(O)-) functionalities, depending on the oxidizing agent and reaction conditions. Such transformations can significantly alter the electronic properties and biological activity of the molecule.
The aromatic ring can undergo oxidation, particularly when activated by the electron-donating amino group. However, this can sometimes lead to polymerization or degradation of the molecule. wikipedia.org In the presence of strong oxidizing agents or photocatalytic systems, such as a photo-Fenton process, the aromatic ring can be hydroxylated or even cleaved. science.gov While these processes are often studied in the context of degradation, controlled oxidation can be a viable method for introducing hydroxyl groups onto the benzene (B151609) ring. science.gov
The decyl alkyl chain can also be a target for oxidation, particularly at the positions alpha and beta to the ester oxygen, although this typically requires more specific and potent oxidizing agents.
| Reaction Site | Potential Oxidative Transformation | Resulting Functional Group |
| Amino Group | Oxidation | Nitroso, Nitro, Azoxy |
| Aromatic Ring | Hydroxylation/Cleavage | Hydroxyl, Carbonyls |
| Alkyl Chain | Hydroxylation | Hydroxyl |
Nucleophilic Substitution Reactions for Derivative Formation
Nucleophilic substitution reactions are a key class of transformations for creating derivatives of decyl 4-aminobenzoate. These reactions can occur at two primary locations: the carbonyl carbon of the ester group (nucleophilic acyl substitution) and the aromatic ring (nucleophilic aromatic substitution), although the latter is less common without activating groups.
Nucleophilic Acyl Substitution: This is a common reaction for esters. The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles. This leads to the substitution of the decoxy group (-OC10H21). For example, reaction with ammonia (B1221849) or primary/secondary amines can lead to the formation of the corresponding amide (4-aminobenzamide) and decanol. Similarly, transesterification can occur in the presence of another alcohol and a catalyst. These reactions proceed through a tetrahedral intermediate. masterorganicchemistry.com
Nucleophilic Aromatic Substitution: The aromatic ring of this compound is generally not reactive towards nucleophilic aromatic substitution. This is because the benzene ring is electron-rich, and there are no strong electron-withdrawing groups to activate the ring for nucleophilic attack. libretexts.orgyoutube.com Such reactions typically require the presence of powerful electron-withdrawing groups (like a nitro group) at the ortho or para positions to the leaving group, which are absent in this molecule. libretexts.org
| Reaction Type | Site of Attack | Nucleophile | Product |
| Nucleophilic Acyl Substitution | Ester Carbonyl Carbon | Amines | 4-Aminobenzamide derivatives |
| Nucleophilic Acyl Substitution | Ester Carbonyl Carbon | Alcohols (Transesterification) | Different 4-aminobenzoate esters |
Methyl 4-aminobenzoate, a related compound, is utilized in the synthesis of various molecules, including guanidine (B92328) alkaloids, through reactions that involve its functional groups. fishersci.comsigmaaldrich.com This suggests that the 4-aminobenzoate scaffold is a versatile building block in organic synthesis.
Biosynthetic Relevance and Pathways (e.g., PABA as a precursor)
The biosynthetic relevance of this compound is intrinsically linked to its core component, para-aminobenzoic acid (PABA). PABA is a vital intermediate in the biosynthesis of folate (vitamin B9) in a wide range of organisms, including bacteria, plants, and fungi. wikipedia.org Humans, however, cannot synthesize folate and must obtain it from their diet. wikipedia.org
The biosynthesis of PABA originates from the shikimic acid pathway. google.com Specifically, chorismate is converted to 4-amino-4-deoxychorismate by the enzyme aminodeoxychorismate synthase. Subsequently, 4-amino-4-deoxychorismate lyase catalyzes the removal of pyruvate (B1213749) to yield PABA. google.com
In plants, PABA is synthesized in the chloroplasts and is then used for folate synthesis in the mitochondria. nih.gov Interestingly, plants can also store PABA as its β-D-glucopyranosyl ester (pABA-Glc) in the cytosol. nih.gov This indicates that the esterification of PABA is a naturally occurring process in plants, which serves as a mechanism for storage and transport. nih.gov
While the direct biosynthesis of this compound in organisms has not been documented, the existence of natural PABA esters suggests that the formation of such compounds is biochemically plausible. This compound would likely be formed through the esterification of PABA with decanol. This could potentially occur via enzymatic catalysis by a transferase enzyme, similar to how pABA-Glc is formed.
| Precursor | Biosynthetic Pathway | Key Intermediate | Organisms |
| Chorismate | Shikimic Acid Pathway | 4-amino-4-deoxychorismate | Bacteria, Plants, Fungi |
Interactions in Advanced Model Systems
Molecular Recognition and Binding Affinity Studies
Molecular recognition is fundamental to understanding how Decyl 4-aminobenzoate (B8803810) interacts with biological macromolecules. These studies focus on the specificity and strength of binding to proteins such as enzymes and receptors.
The interaction of small molecules with enzymes is a cornerstone of biochemical processes. While specific enzymatic studies targeting Decyl 4-aminobenzoate are not extensively detailed in the literature, the principles of interaction can be inferred from its structural components. The 4-aminobenzoate moiety is a known structural motif in biological pathways. For instance, the enzyme 4-amino-4-deoxychorismate lyase is involved in the biosynthesis of 4-aminobenzoate (p-aminobenzoic acid or PABA).
The binding mechanism of a ligand like this compound to an enzyme active site would be governed by a combination of interactions:
Hydrophobic Interactions: The long decyl chain would favorably interact with nonpolar pockets within an enzyme's active site.
Hydrogen Bonding: The amino and carboxylate groups of the 4-aminobenzoate head are capable of forming hydrogen bonds with amino acid residues such as serine, threonine, or aspartate.
Computational models suggest that conserved residues, such as a tyrosine in the active site of some enzymes, can create a hydrophobic wall that provides important binding interactions for catalytic intermediates. The affinity of such interactions is often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), which indicate the concentration of the compound required to occupy 50% of the enzyme's active sites or to produce 50% inhibition, respectively.
Table 1: Potential Molecular Interactions in an Enzyme Active Site This interactive table outlines the types of non-covalent interactions that could be involved in the binding of this compound to a hypothetical enzyme active site.
| Molecular Moiety | Type of Interaction | Potential Enzyme Residues |
|---|---|---|
| Decyl Chain | Hydrophobic | Leucine, Valine, Phenylalanine |
| Benzene (B151609) Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Amino Group | Hydrogen Bonding | Aspartate, Glutamate, Serine |
The interaction of ligands with cellular receptors is critical for initiating signaling cascades. The binding of a molecule like this compound to a receptor would depend on the complementary nature of its structure with the receptor's binding pocket. Allosteric binding, where a ligand binds to a site distinct from the primary (orthosteric) site, can modulate the receptor's affinity for its endogenous ligand.
Studies on the Free Fatty Acid 1 (FFA1) receptor, for example, have demonstrated that synthetic agonists can bind to distinct allosteric sites in a cooperative fashion. An amphiphilic molecule like this compound, with its distinct polar head and nonpolar tail, could potentially interact with transmembrane receptors, where the decyl chain would embed within the lipid bilayer and the aminobenzoate group would interact with extracellular or intracellular loops of the receptor. The prediction of such drug-target interactions (DTIs) is a key area of computational chemistry, utilizing machine learning and deep learning models to analyze molecular features and predict binding potential.
Self-Assembly and Supramolecular Interactions
The amphiphilic nature of this compound drives its self-assembly into ordered supramolecular structures in aqueous environments. These processes are governed by the need to minimize the unfavorable contact between the hydrophobic decyl tail and water molecules.
In aqueous solutions, surfactant molecules like this compound spontaneously form micelles above a certain concentration known as the Critical Micelle Concentration (CMC). Below the CMC, the molecules exist primarily as monomers. Above the CMC, they aggregate to form spherical or cylindrical structures where the hydrophobic decyl tails are sequestered in the core, and the hydrophilic 4-aminobenzoate heads form the outer corona, interacting with the surrounding water.
The aggregation behavior is influenced by factors such as temperature, salinity, and surfactant concentration. An increase in surfactant concentration generally leads to an increase in micellar size and aggregation number (the number of molecules per micelle). The CMC is a key parameter indicating the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to initiate micelle formation.
Table 2: Hypothetical Aggregation Properties of this compound in an Aqueous System This table presents illustrative data on how concentration might affect the aggregation behavior of an amphiphilic compound like this compound, based on general principles of surfactant science.
| Concentration | Predominant Species | Estimated Micellar Size (nm) |
|---|---|---|
| Below CMC | Monomers | N/A |
| At CMC | Monomers & Micelles | ~5-10 |
| Above CMC | Micelles | >10 |
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. This structure allows them to encapsulate "guest" molecules, or parts of molecules, that are sterically compatible and possess a nonpolar character, forming what is known as an inclusion complex.
The hydrophobic decyl chain of this compound is ideally suited for inclusion within the cavity of a cyclodextrin (B1172386), particularly β-cyclodextrin, which has a suitably sized cavity. The formation of this complex is driven primarily by the displacement of high-energy water molecules from the CD cavity, a process that is entropically favorable. The 4-aminobenzoate headgroup would likely remain outside the cavity, interacting with the hydrophilic exterior of the cyclodextrin and the aqueous environment.
The formation of a 1:1 inclusion complex between a guest molecule and a cyclodextrin can be confirmed using techniques like ¹H NMR spectroscopy, which detects changes in the chemical shifts of the guest's protons upon encapsulation. The stability of such complexes is characterized by a stability constant (K), with a higher value indicating a more stable complex.
Model lipid membranes, such as liposomes or supported lipid bilayers, are essential tools for studying how molecules traverse or modify cell membranes. The interaction of an amphiphilic compound like this compound with a lipid bilayer is dictated by its structure.
The hydrophobic decyl tail would readily partition into the nonpolar, acyl chain core of the lipid bilayer, driven by hydrophobic interactions. Simultaneously, the polar 4-aminobenzoate headgroup would orient itself towards the aqueous phase, interacting with the polar head groups of the phospholipids (B1166683) that form the bilayer surface. This insertion can alter the physical properties of the membrane, potentially affecting its fluidity, permeability, and stability. For instance, the insertion of foreign molecules can reduce the energy required for thermal fluctuations and decrease the cohesion of the lipid matrix. The precise nature of these interactions can be investigated using biophysical techniques like quartz crystal microbalance with dissipation (QCM-D) and atomic force microscopy (AFM).
Applications in Materials Science and Engineering Research
Utilization as a Building Block for Advanced Materials
The bifunctional nature of 4-aminobenzoate (B8803810) derivatives, possessing both an amine and a carboxylic acid (or its ester), makes them valuable as building blocks in the synthesis of more complex macromolecular structures. While specific research on Decyl 4-aminobenzoate as a primary building block is emerging, the broader family of aminobenzoates is well-established in the creation of advanced materials.
The general principle involves leveraging the reactive amino and carboxyl groups for polymerization or derivatization. For instance, new polyamides, polyimides, and a polyamide-imide containing ester linkages have been prepared by the reaction of trimethylene glycol di-p-aminobenzoate with various acid chlorides and dianhydrides. sci-hub.se This demonstrates the potential for aminobenzoate esters to be incorporated into the main chain of polymers, imparting specific properties derived from the aromatic core and the ester linkage. The long decyl chain in this compound would be expected to introduce flexibility and influence the solubility and thermal properties of the resulting polymers.
Furthermore, the synthesis of liquid crystalline polymers often involves the incorporation of rigid mesogenic units connected by flexible spacers. wikipedia.orgmedcraveebooks.com The structure of this compound, with its rigid phenyl group and flexible decyl chain, makes it a candidate for use as a monomer or a comonomer in the synthesis of side-chain liquid crystalline polymers. In such polymers, the rigid core would contribute to the mesophase formation, while the long alkyl chain would act as a flexible spacer, influencing the type of liquid crystalline phase and the transition temperatures. ncl.res.in
Integration into Liquid Crystal Systems for Sensing Platforms
A notable application of long-chain alkyl 4-aminobenzoates, including this compound, is in the development of liquid crystal-based sensors. These sensors utilize the ability of liquid crystals to change their orientation in response to external stimuli, leading to a detectable optical signal.
A specific example is the development of a liquid crystal-based sensor for the detection of nitrite (B80452) in aqueous solutions. In this system, a long-chain alkyl 4-aminobenzoate, such as Tetrathis compound (a longer-chain analogue of this compound), is doped into a nematic liquid crystal, 4-cyano-4′-pentylbiphenyl (5CB). The presence of nitrite triggers a diazotization reaction with the aminobenzoate at the liquid crystal-aqueous interface. This reaction forms a diazonium ion, and the change in the interfacial chemistry induces a reorientation of the liquid crystal molecules from a planar to a homeotropic alignment. This change in orientation is easily visualized as a bright-to-dark transition under polarized light, enabling the detection of nitrite.
Table 1: Components and Mechanism of a Nitrite Liquid Crystal Sensor
| Component | Function |
|---|---|
| This compound (or other long-chain alkyl 4-aminobenzoates) | Sensing probe that reacts with nitrite. |
| 4-cyano-4′-pentylbiphenyl (5CB) | Nematic liquid crystal host medium. |
| Nitrite (analyte) | Triggers the diazotization reaction. |
| Sensing Mechanism | Diazotization of the aminobenzoate at the LC-aqueous interface leads to the formation of diazonium ions, which alters the surface anchoring of the liquid crystal molecules, causing a change in their orientation and a visible optical response. |
Polymer Science and Copolymerization Studies
In polymer science, the reactivity of the amino group in this compound allows for its participation in various polymerization reactions, including condensation polymerization to form polyamides. The synthesis of high molecular weight poly-p-benzamide from p-aminobenzoyl chloride hydrochloride highlights the feasibility of polymerizing aminobenzoic acid derivatives. google.com The presence of the long decyl ester in this compound would be expected to influence the polymerization process and the properties of the resulting polymer, such as enhancing its solubility in organic solvents and lowering its melting point compared to the unsubstituted poly-p-benzamide.
Copolymerization studies involving aminobenzoate derivatives have also been reported. For example, the electrochemical synthesis of a copolymer of o-anisidine (B45086) and ethyl 4-aminobenzoate has been demonstrated. nih.govfrontiersin.org This suggests that this compound could potentially be copolymerized with other monomers to create materials with a combination of properties. A kinetic study of the aminolysis of maleic anhydride (B1165640) units in a styrene-maleic anhydride copolymer with dyes containing p-aminobenzene derivatives further indicates the reactivity of the amino group for post-polymerization modification. researchgate.net The incorporation of the decyl chain through copolymerization could be a strategy to introduce hydrophobicity and modify the self-assembly behavior of the resulting copolymers.
Nanomaterial Integration and Functionalization (as components or precursors)
The functionalization of nanomaterials is a critical step in tailoring their properties for specific applications. This compound, with its distinct molecular structure, presents possibilities for the surface modification of nanomaterials such as gold nanoparticles and carbon nanotubes.
The amino group can be used to anchor the molecule to the surface of certain nanoparticles, either through direct covalent bonding or through electrostatic interactions. The long, hydrophobic decyl chain would then form a coating on the nanoparticle surface, altering its surface energy and dispersibility in various solvents. For instance, in the case of gold nanoparticles, while thiol-based ligands are commonly used, molecules with amine groups can also be conjugated to the surface, often through electrostatic interactions or with the aid of linker molecules. qub.ac.uknih.govbeilstein-journals.org The hydrophobic decyl chains could then drive the self-assembly of the functionalized nanoparticles into organized structures. nih.govfrontiersin.orgnih.govrsc.orgresearchgate.net
Similarly, carbon nanotubes can be functionalized to improve their dispersion and compatibility with polymer matrices or biological systems. nih.govresearchgate.netmdpi.comnih.govrsc.org The aromatic core of this compound could interact with the graphitic surface of carbon nanotubes through π-π stacking, while the decyl chain would extend outwards, modifying the nanotube's surface properties. This could be particularly useful in creating nanocomposites where the functionalized nanotubes are well-dispersed within a hydrophobic polymer matrix.
Environmental Chemical Research: Degradation and Persistence Mechanisms
Photochemical Degradation Pathways
Photochemical degradation involves the breakdown of chemical compounds by light energy. For aromatic compounds like Decyl 4-aminobenzoate (B8803810), this can occur through several mechanisms, primarily driven by the absorption of ultraviolet (UV) radiation.
Photo-Oxidation Processes
Photo-oxidation is a key pathway for the degradation of aminobenzoate derivatives in the environment. This process is initiated by the absorption of UV light, which can lead to the formation of reactive oxygen species (ROS) that subsequently attack the molecule. The degradation of similar compounds, such as Ethyl 4-aminobenzoate (Et-PABA), by UV-activated persulfate oxidation has been studied, showing effective removal from water. mdpi.com In this process, the sulfate (B86663) radical (SO₄•⁻), a powerful oxidizing agent, is generated and attacks the organic molecule. mdpi.com
For Decyl 4-aminobenzoate, photo-oxidation is expected to proceed through the following steps:
Initiation: The aminobenzoate moiety absorbs UV radiation, leading to an excited state.
Propagation: The excited molecule can react with dissolved oxygen or other photosensitizers to generate ROS like hydroxyl radicals (•OH) and singlet oxygen (¹O₂).
Attack: These highly reactive species can attack the this compound molecule at several sites:
Amino Group: Oxidation of the amino group is a likely initial step.
Aromatic Ring: Hydroxylation of the benzene (B151609) ring can occur, leading to the formation of phenolic derivatives.
Ester Group: The ester linkage can be cleaved through photo-hydrolysis.
Alkyl Chain: The decyl chain can undergo oxidation, although this is generally a slower process compared to reactions on the aromatic ring and amino group.
The degradation of the related compound p-aminobenzoic acid (PABA) through photo-Fenton processes, another form of photo-oxidation, has demonstrated the effectiveness of hydroxyl radicals in breaking down the aromatic structure. nih.gov
| Reactive Species | Potential Transformation Product of this compound |
| Hydroxyl Radical (•OH) | Hydroxylated this compound |
| Sulfate Radical (SO₄•⁻) | Oxidized intermediates, potential for ring opening |
| Singlet Oxygen (¹O₂) | Endoperoxides |
Photoisomerization Phenomena
Biodegradation Mechanisms and Microbial Transformations
Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in the environmental fate of many organic chemicals. nih.govresearchgate.net The biodegradability of this compound will depend on the ability of microbial communities to recognize and metabolize the compound.
The structure of this compound, with its aromatic ring and long alkyl chain, suggests that its biodegradation is likely to occur through a series of enzymatic reactions. Microorganisms, including bacteria and fungi, possess diverse metabolic pathways to degrade such compounds. researchgate.net
The probable biodegradation pathway for this compound involves:
Initial Attack: The degradation can be initiated at either the alkyl chain or the aromatic ring.
ω-Oxidation: The terminal methyl group of the decyl chain can be oxidized to a carboxylic acid.
β-Oxidation: The resulting fatty acid can then be shortened two carbons at a time.
Aromatic Ring Cleavage: Alternatively, enzymes like dioxygenases can attack the aromatic ring, leading to the formation of catechols or other dihydroxylated intermediates. This is a common strategy for aerobic bacteria to degrade aromatic compounds.
Ester Hydrolysis: Microbial esterases can cleave the ester bond, yielding 4-aminobenzoic acid and decanol. Both of these products can then be further degraded by separate metabolic pathways.
Mineralization: Ultimately, complete biodegradation leads to the conversion of the organic carbon in this compound to carbon dioxide, water, and microbial biomass.
| Microbial Enzyme | Potential Action on this compound | Resulting Intermediate |
| Monooxygenases/Dioxygenases | Hydroxylation of the aromatic ring | Catechol-like derivatives |
| Esterases | Hydrolysis of the ester linkage | 4-aminobenzoic acid and Decanol |
| Dehydrogenases | Oxidation of the alkyl chain | Carboxylic acid derivatives |
Advanced Oxidation Processes (AOPs) for Environmental Remediation Research
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These processes are considered highly effective for the degradation of persistent organic pollutants. researchgate.netmdpi.com
For the remediation of water contaminated with this compound and similar compounds, several AOPs could be researched and applied:
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by UV light to generate hydroxyl radicals. It is a well-established AOP for water treatment.
Fenton and Photo-Fenton: The Fenton reaction uses iron (II) to catalyze the decomposition of H₂O₂ into hydroxyl radicals. The photo-Fenton process enhances this reaction with UV light, increasing the rate of radical generation. nih.gov
UV/Persulfate: As mentioned earlier, the activation of persulfate (S₂O₈²⁻) by UV light generates sulfate radicals (SO₄•⁻), which are highly effective in oxidizing a wide range of organic compounds. mdpi.com Studies on the related compound Ethyl 4-aminobenzoate (Et-PABA) have shown that the UV/persulfate process can achieve over 98% removal. mdpi.com
Heterogeneous Photocatalysis: This AOP utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂), which upon UV irradiation, generate electron-hole pairs. These lead to the formation of hydroxyl radicals and other reactive species on the catalyst surface, which then degrade the pollutant. csic.es
Research into these AOPs for this compound would likely focus on optimizing parameters such as oxidant concentration, pH, UV intensity, and catalyst loading to achieve efficient and complete mineralization of the compound. The identification of degradation byproducts is also a critical aspect of such research to ensure that no more toxic intermediates are formed. mdpi.com
| AOP Technique | Primary Reactive Species | Key Research Parameters |
| UV/H₂O₂ | •OH | H₂O₂ concentration, pH, UV wavelength |
| Fenton/Photo-Fenton | •OH | Fe²⁺/Fe³⁺ concentration, H₂O₂ concentration, pH, light |
| UV/Persulfate | SO₄•⁻, •OH | Persulfate concentration, pH, UV wavelength |
| Heterogeneous Photocatalysis (e.g., TiO₂) | •OH, O₂•⁻ | Catalyst type and loading, pH, light intensity |
Comparative Academic Studies of Alkyl 4 Aminobenzoate Analogs
Influence of Alkyl Chain Length on Spectroscopic Properties
A systematic study of a series of O- and N-alkyl derivatives of 4-aminobenzoic acid, which includes analogs of decyl 4-aminobenzoate (B8803810), has been conducted to elucidate these relationships. tandfonline.com Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, and Electron Impact Mass Spectrometry (EIMS) are instrumental in characterizing these compounds. tandfonline.com
In ¹H-NMR spectroscopy, the chemical shifts of the protons on the aromatic ring and the amino group are influenced by the electronic effects of the alkyl ester group. As the alkyl chain length increases, subtle upfield or downfield shifts can be observed, reflecting changes in the electron density distribution within the molecule. The methylene (B1212753) protons adjacent to the ester oxygen typically show distinct signals, and their chemical shifts can be correlated with the electronegativity of the neighboring atoms.
FTIR spectroscopy provides valuable information about the vibrational modes of the molecule. Key absorption bands for alkyl 4-aminobenzoates include the N-H stretching vibrations of the primary amine, the C=O stretching of the ester, and the C-O stretching vibrations. The position of the C=O stretching frequency can be sensitive to the inductive effects of the alkyl chain, although these effects tend to diminish as the chain length increases beyond a few carbon atoms.
Electron Impact Mass Spectrometry of these analogs reveals characteristic fragmentation patterns. The molecular ion peak (M⁺) is typically observed, and fragmentation often involves the loss of the alkoxy group or cleavage at the ester linkage, providing confirmation of the molecular weight and the structure of the alkyl chain.
The influence of alkyl chain length on spectroscopic properties is a phenomenon also observed in other classes of organic molecules. For instance, in symmetric 4-alkylphenyl derivatives of tandfonline.combenzothieno[3,2-b]benzothiophene, increasing the alkyl chain length from C6 to C12 was found to influence the absorption spectra in thin films. rsc.org Similarly, studies on tetraphenylethene derivatives with varying alkyl chain lengths (hexyl and decyl) showed that the longer alkyl chain facilitated aggregation, which in turn affected their UV-Vis and fluorescence spectroscopic behavior. mater-rep.com These examples from other molecular systems corroborate the principle that the length of an alkyl substituent is a critical determinant of a molecule's spectroscopic properties.
Table 1: Representative Spectroscopic Data for Alkyl 4-Aminobenzoate Analogs (Note: The following data is illustrative and compiled from typical values found in organic spectroscopy. It represents the expected trends and characteristic values for this class of compounds.)
| Alkyl Group | ¹H-NMR (Aromatic Protons, ppm) | FTIR (C=O Stretch, cm⁻¹) |
| Methyl | 7.85 (d), 6.65 (d) | ~1715 |
| Ethyl | 7.84 (d), 6.64 (d) | ~1714 |
| Propyl | 7.84 (d), 6.64 (d) | ~1714 |
| Butyl | 7.83 (d), 6.63 (d) | ~1713 |
| Decyl | 7.83 (d), 6.63 (d) | ~1713 |
Structural Analogs and Their Comparative Reactivity
The chemical reactivity of decyl 4-aminobenzoate and its structural analogs is primarily centered around the amino group, the ester functionality, and the aromatic ring. The length of the alkyl chain can modulate this reactivity through steric and electronic effects.
A series of twenty alkyl derivatives of 4-aminobenzoic acid have been synthesized, including both O- and N-alkylated analogs. tandfonline.com The synthesis of O-alkyl derivatives, such as this compound, is typically achieved by esterification of 4-aminobenzoic acid. The N-alkylated analogs are prepared through alkylation of the amino group. The comparative reactivity of these analogs can be observed in their synthesis and subsequent chemical transformations. For instance, the rate of esterification may be influenced by the steric hindrance of the alcohol, although for primary alcohols like 1-decanol, this effect is generally minimal.
The amino group of alkyl 4-aminobenzoates can undergo various reactions, such as acylation, alkylation, and diazotization. The nucleophilicity of the amino group is subtly influenced by the electron-withdrawing character of the ester group. The length of the alkyl chain in the ester has a minor electronic effect on the aromatic ring and the distal amino group, but it can play a more significant role in the physical properties of the molecule, such as solubility, which can in turn affect reaction kinetics in different solvent systems.
Recent studies on the reactivity of aminobenzoic acid derivatives within the catalytic center of the ribosome have provided insights into how structural variations affect amide bond formation. acs.org These studies reveal that the positioning and orientation of the aminobenzoic acid monomer within the peptidyl transferase center are crucial for efficient reaction. While this research focused on the free carboxylic acid, the principles can be extended to its esters. The bulkiness of the decyl group in this compound, for example, would likely present steric challenges for such enzymatic transformations compared to smaller alkyl esters.
The ester group itself is susceptible to hydrolysis, either under acidic or basic conditions, to yield 4-aminobenzoic acid and the corresponding alcohol. The rate of hydrolysis can be influenced by the steric hindrance around the carbonyl group. However, for a series of linear alkyl esters, the differences in hydrolysis rates are generally not substantial.
Table 2: Comparative Reactivity of 4-Aminobenzoic Acid Analogs
| Analog Type | Primary Reactive Sites | Influence of Alkyl Chain |
| O-Alkyl 4-aminobenzoates | Amino group, ester carbonyl, aromatic ring | Minor electronic effects on the amino group; influences solubility and physical properties. |
| N-Alkyl 4-aminobenzoates | Secondary amine, carboxylic acid, aromatic ring | Steric hindrance at the amino group can affect its reactivity. |
| N,N-Dialkyl 4-aminobenzoates | Tertiary amine (non-reactive), carboxylic acid, aromatic ring | Increased steric hindrance at the nitrogen atom. |
Modulation of Molecular Interactions by Alkyl Chain Variation
The length of the alkyl chain in alkyl 4-aminobenzoate analogs is a key determinant of the non-covalent interactions that govern their physical properties and behavior in condensed phases. The interplay between hydrogen bonding, van der Waals forces, and π-π stacking interactions is finely tuned by the size of the alkyl group.
In a study of complex isomerism in alkyl p-aminobenzoate-picric acid systems, it was found that esterification of 4-aminobenzoic acid with alkyl groups from methyl to octadecyl leads to the formation of both stable salts (via proton transfer) and metastable charge-transfer complexes. oup.com The specific type of complex formed is dependent on the alkyl chain length, highlighting the role of the alkyl group in modulating the delicate balance of intermolecular forces.
The presence of the amino and ester groups allows for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. These interactions are crucial in the formation of ordered structures in the solid state and in solution.
The alkyl chain itself contributes to van der Waals interactions. As the chain length increases, the magnitude of these London dispersion forces increases, leading to higher melting points and boiling points within a homologous series. This increased hydrophobicity can also lead to aggregation or self-assembly in polar solvents. Research on the effect of alkyl chain length in other molecular systems, such as ionic liquids and amino acids, corroborates this principle. researchgate.netnih.govnih.gov For example, in 1-alkyl-3-methylimidazolium ionic liquids, the aggregation of the alkyl chains through van der Waals forces increases with chain length. researchgate.net
Quantum chemical calculations on aliphatic amino acids have shown that the electronic properties, such as the HOMO-LUMO energy gap, are affected by the size of the alkyl side chain. nih.gov These electronic perturbations, in turn, influence the nature and strength of intermolecular interactions.
The variation of the alkyl chain can also impact how these molecules interact with other species in a mixture. Studies on the physicochemical properties of binary mixtures of methyl benzoate (B1203000) with alcohols of varying alkyl chain lengths have shown that the excess molar volumes and other thermodynamic properties are dependent on the size of the alcohol's alkyl group, reflecting changes in the molecular packing and interactions. researchgate.net
Table 3: Influence of Alkyl Chain Length on Molecular Interactions
| Alkyl Chain Length | Dominant Intermolecular Forces | Expected Physical Property Trends |
| Short (e.g., Methyl) | Hydrogen bonding, π-π stacking, weaker van der Waals forces | Lower melting/boiling points, higher solubility in polar solvents. |
| Medium (e.g., Butyl) | Balance of hydrogen bonding and moderate van der Waals forces | Intermediate melting/boiling points and solubility characteristics. |
| Long (e.g., Decyl) | Strong van der Waals forces, hydrogen bonding, π-π stacking | Higher melting/boiling points, lower solubility in polar solvents, tendency to aggregate. |
Comparative Analysis in Advanced Analytical Derivatization
Alkyl 4-aminobenzoates, and their structural precursor 4-aminobenzoic acid, are relevant in the field of analytical chemistry, particularly as derivatizing agents to enhance the detection and separation of various analytes. The process of derivatization involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Esters of 4-aminobenzoic acid, like the ethyl ester (also known as benzocaine), have been successfully employed as pre-labeling agents for the analysis of complex carbohydrates. nih.gov In a recent study, 4-aminobenzoic acid ethyl ester (ABEE) was used for the derivatization of glycosaminoglycan-derived disaccharides, enabling their highly sensitive simultaneous analysis by HPLC with fluorescence detection. nih.gov The derivatization reaction attaches the 4-aminobenzoyl moiety to the analyte, which provides a UV chromophore and a fluorophore, thereby significantly improving detection limits. The choice of the ethyl ester in this case was likely due to its commercial availability and suitable reactivity. The use of a longer alkyl chain, such as in this compound, could potentially be explored to modulate the chromatographic retention of the derivatives, offering a strategy to optimize separations.
A comparative analysis of different derivatization strategies for biogenic amines in food samples highlights the importance of the choice of reagent. nih.govresearchgate.net While this study compared different classes of reagents (e.g., dansyl chloride, benzoyl chloride), the underlying principle is to introduce a tag that facilitates analysis. The 4-aminobenzoyl group, as provided by its esters, can serve this purpose. The stability of the resulting derivative is a critical factor, and different alkyl esters of 4-aminobenzoic acid might offer variations in the stability of the derivatized product.
In the context of GC-MS analysis of amino acid enantiomers, various derivatization methods using chloroformates and anhydrides have been compared. nih.gov While not directly involving alkyl 4-aminobenzoates, this research underscores the need for derivatization to improve volatility and chromatographic resolution. The derivatization of an analyte with an alkyl 4-aminobenzoate would increase its molecular weight and alter its polarity, which could be advantageous for specific GC or LC applications. The length of the alkyl chain would be a key parameter to adjust the retention time of the derivative on a given chromatographic column. For instance, in Micellar Electrokinetic Capillary Chromatography (MEKC), the hydrophobic chain length of polymeric surfactants has been shown to significantly affect chiral separations. nih.gov A similar principle would apply to the alkyl chain of a derivatizing agent.
Table 4: Potential Application of Alkyl 4-Aminobenzoate Analogs in Derivatization
| Alkyl Ester of 4-Aminobenzoic Acid | Potential Advantage in Derivatization | Analytical Technique(s) |
| Ethyl 4-aminobenzoate | Provides a fluorescent and UV-active tag for sensitive detection. nih.gov | HPLC-Fluorescence, HPLC-UV |
| Butyl 4-aminobenzoate | Increased hydrophobicity compared to the ethyl ester, potentially leading to stronger retention on reverse-phase HPLC columns. | HPLC, LC-MS |
| This compound | Significantly increased hydrophobicity and molecular weight; could be used to greatly increase retention or for specific GC applications. | HPLC, LC-MS, GC-MS |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Decyl 4-aminobenzoate in a laboratory setting?
- Methodology : Synthesis typically involves esterification of 4-aminobenzoic acid with decyl alcohol under acidic catalysis. For example, refluxing 4-aminobenzoic acid with decyl alcohol in the presence of a catalyst (e.g., sulfuric acid) in anhydrous ethanol for 4–6 hours, followed by solvent evaporation and purification via recrystallization or column chromatography. Reaction conditions such as temperature, solvent choice, and catalyst concentration should be optimized to improve yield .
Q. How should this compound be characterized using spectroscopic techniques?
- Methodology : Key techniques include:
- FT-IR : To confirm ester formation (C=O stretch at ~1680–1720 cm⁻¹) and amine groups (N-H stretches at ~3300–3500 cm⁻¹).
- NMR : H NMR for identifying protons on the decyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). C NMR confirms the ester carbonyl (δ ~165–170 ppm).
- UV-Vis : To analyze electronic transitions, particularly for derivatives with conjugated systems. Cross-validate results with computational methods like DFT for bond-length and vibrational mode correlations .
Q. What safety protocols are essential when handling this compound in experimental settings?
- Methodology : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Ensure adequate ventilation to prevent inhalation. Store in a cool, dry place away from oxidizing agents. Waste disposal must follow institutional guidelines for organic amines, with neutralization before disposal. Safety showers and eyewash stations must be accessible .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the molecular properties of this compound?
- Methodology : Density Functional Theory (DFT) with basis sets (e.g., 6-311++G(d,p)) can optimize molecular geometry, calculate vibrational frequencies, and predict electronic properties (HOMO-LUMO gaps). Compare computed IR/Raman spectra with experimental data to validate structural assignments. DFT also aids in studying intramolecular hydrogen bonding and charge distribution, which influence reactivity .
Q. What experimental strategies can resolve contradictions in enzymatic activity data involving 4-aminobenzoate derivatives?
- Methodology : If enzyme kinetics data conflict (e.g., substrate specificity), perform:
- Kinetic assays : Measure and under controlled pH/temperature.
- Inhibition studies : Test competitive/non-competitive inhibitors to clarify binding mechanisms.
- Structural analysis : Use X-ray crystallography or molecular docking to identify active-site interactions. For example, 4-hydroxybenzoate 1-hydroxylase shows substrate discrimination via steric and electronic factors, which can be modeled computationally .
Q. What are the challenges in synthesizing this compound derivatives with specific biological activities?
- Methodology : Key challenges include:
- Regioselectivity : Ensure functionalization occurs at the desired position (e.g., para- vs. meta-substitution). Use protecting groups (e.g., acetyl for amines) during synthesis.
- Bioactivity optimization : Screen derivatives for antimicrobial or antioxidant activity via MIC assays or DPPH radical scavenging. Balance lipophilicity (decyl chain) with solubility for cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
